2-Ethylsulfanyl-N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]acetamide
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Overview
Description
2-Ethylsulfanyl-N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]acetamide is a synthetic organic compound characterized by its unique structure, which includes a benzofuran ring, a fluorobenzoyl group, and an ethylsulfanyl substituent. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethylsulfanyl-N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]acetamide typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Formation of the Benzofuran Core: This step involves the cyclization of appropriate precursors to form the benzofuran ring.
Introduction of the Fluorobenzoyl Group: The fluorobenzoyl group is introduced through acylation reactions, often using reagents like 4-fluorobenzoyl chloride.
Attachment of the Ethylsulfanyl Group: The ethylsulfanyl group is introduced via nucleophilic substitution reactions, typically using ethylthiol as the nucleophile.
Final Coupling: The final step involves coupling the intermediate compounds to form the target molecule under controlled conditions, such as using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactions, automated synthesis, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-Ethylsulfanyl-N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the fluorobenzoyl moiety can be reduced to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethylsulfanyl group.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles like thiols, amines, or alkoxides under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Ethylsulfanyl-N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Ethylsulfanyl-N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways. The exact molecular targets and pathways involved would depend on the specific biological context being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-Ethylsulfanyl-N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]acetamide
- 2-Ethylsulfanyl-N-[2-(4-bromobenzoyl)-1-benzofuran-3-yl]acetamide
- 2-Ethylsulfanyl-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]acetamide
Uniqueness
2-Ethylsulfanyl-N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]acetamide is unique due to the presence of the fluorobenzoyl group, which can impart distinct electronic and steric properties compared to its analogs with different substituents
Properties
IUPAC Name |
2-ethylsulfanyl-N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FNO3S/c1-2-25-11-16(22)21-17-14-5-3-4-6-15(14)24-19(17)18(23)12-7-9-13(20)10-8-12/h3-10H,2,11H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAWALFPMNDBFIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSCC(=O)NC1=C(OC2=CC=CC=C21)C(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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